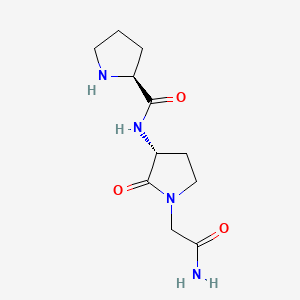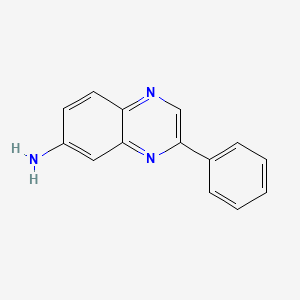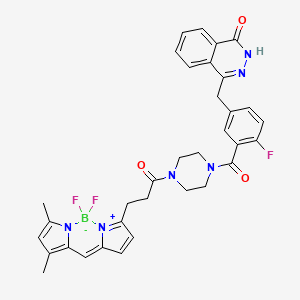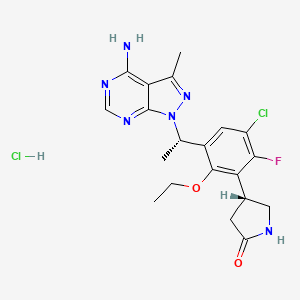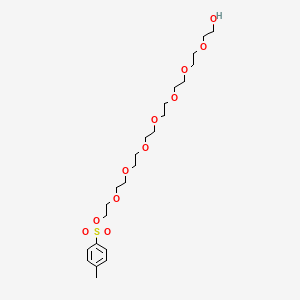
Peg9-ots
Descripción general
Descripción
PEG9-Tos, also known as polyethylene glycol 9-tosylate, is a derivative of polyethylene glycol containing a hydroxyl group and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
PEG9-Tos has a wide range of applications in scientific research, including :
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to polyethylene glycol chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of polyethylene glycol-based materials and coatings.
Mecanismo De Acción
Target of Action
Peg9-ots, also known as Tos-PEG8-OH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
This compound operates by connecting two different ligands; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, which is crucial for maintaining cellular homeostasis. By selectively targeting proteins for degradation, this compound can influence various downstream effects depending on the specific function of the degraded protein.
Pharmacokinetics
The pharmacokinetic properties of peptides, proteins, hydrophobic polymers, drugs, or nanoparticles can be significantly improved by PEGylation . The process of PEGylation refers to the attachment of PEG polymers to molecules, which can enhance their stability, solubility, and potentially their bioavailability . .
Result of Action
The result of this compound action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific role of the degraded protein. For instance, if the target protein is involved in a disease pathway, its degradation could potentially ameliorate disease symptoms.
Análisis Bioquímico
Biochemical Properties
The tosyl group in Peg9-ots is a very good leaving group for nucleophilic substitution reactions This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
The hydrophilic PEG spacer in this compound can increase the fluidity and solubilize lipid components, as well as bind to keratin filaments causing a disruption within corneocytes This suggests that this compound may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydroxyl group enabling further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PEG9-Tos involves multiple stages. One common method includes the following steps :
Stage 1: Tetraethylene glycol is reacted with N,N-dimethyl-4-aminopyridine, [chloro(diphenyl)methyl]benzene, and triethylamine in toluene at 20-120°C for 3 hours under an inert atmosphere.
Stage 2: The product from Stage 1 is reacted with methanesulfonyl chloride and triethylamine in toluene at 10-20°C for 2 hours under an inert atmosphere.
Stage 3: The resulting compound is further reacted with 4-methylbenzene-1-sulfonyl chloride.
Industrial Production Methods
Industrial production of PEG9-Tos typically involves large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The process includes azeotropic dehydration, liquid separation, and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
PEG9-Tos undergoes various types of chemical reactions, primarily nucleophilic substitution due to the presence of the tosyl group. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: While PEG9-Tos is not commonly involved in oxidation or reduction reactions, its derivatives can be subjected to these processes under specific conditions.
Major Products
The major products formed from reactions involving PEG9-Tos depend on the nucleophile used. For example, reacting PEG9-Tos with an amine would yield a polyethylene glycol derivative with an amine functional group .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
PEG9-Tos is unique due to its combination of a hydroxyl group and a tosyl group, which allows for versatile chemical modifications and applications in various fields. Its hydrophilic polyethylene glycol spacer enhances solubility in aqueous media, making it suitable for a wide range of scientific and industrial applications .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRLJFKBPYKOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)](/img/structure/B609822.png)



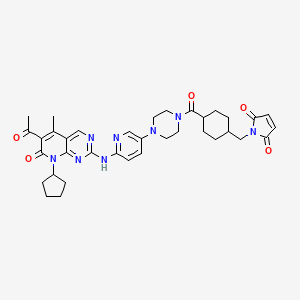
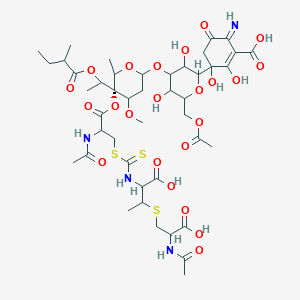
![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
